Hydroxytyrosol Acetate

Beschreibung

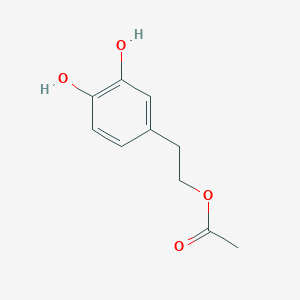

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7(11)14-5-4-8-2-3-9(12)10(13)6-8/h2-3,6,12-13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJGLFPNIZXRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219108 | |

| Record name | Hydroxytyrosol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69039-02-7 | |

| Record name | Hydroxytyrosol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069039027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytyrosol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTYROSOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CYK1K4VJ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Elusive Acetate Ester: An In-depth Technical Guide on the Natural Occurrence of Hydroxytyrosol Acetate in Olives

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, analytical methodologies, and biological activity of hydroxytyrosol acetate in olives (Olea europaea). This document is intended for researchers, scientists, and drug development professionals.

This compound, a lipophilic derivative of the potent antioxidant hydroxytyrosol, is a naturally occurring phenolic compound found in olives and their products. While its presence has been confirmed, its quantitative distribution throughout the olive fruit and tree remains a subject of ongoing investigation. This guide synthesizes the current scientific understanding of this compound's natural occurrence, the analytical methods for its detection and quantification, and its known interactions with cellular signaling pathways.

Natural Occurrence and Distribution

This compound is primarily found in olive oil and olive leaves[1][2]. It is considered one of the more abundant phenolic compounds in extra virgin olive oil and is noted for its higher solubility in lipophilic phases compared to its precursor, hydroxytyrosol[3]. The formation of this compound is linked to the enzymatic and chemical transformations that occur during olive fruit maturation and the oil extraction process[1].

While the presence of this compound in olive leaves has been documented, specific quantitative data on its concentration in different parts of the olive fruit—namely the pulp, skin, and seed—is not extensively available in current scientific literature. One study noted that new leaves of Caryopteris violifolia contain significantly more this compound than older leaves, and that this compound has also been identified in olives, though without specifying the concentration[2]. Another comprehensive review on phenolic compounds in table olives included this compound in its analysis tables, but the corresponding concentration values were not determined[4].

The concentration of phenolic compounds, in general, is known to be influenced by olive cultivar, the degree of fruit ripeness, and the methods used for processing and storage[5][6]. It is plausible that these factors similarly affect the levels of this compound.

Biosynthesis and Formation

This compound is an ester formed from hydroxytyrosol and acetic acid. While the precise enzymatic pathways for its formation within the olive fruit are not fully elucidated, it is understood that the complex biochemical environment during malaxation—the slow mixing of the olive paste—plays a crucial role in the transformation of phenolic compounds[7]. Both chemical and enzymatic synthesis routes for this compound have been explored in laboratory settings, including enzymatic transesterification[8].

Experimental Protocols for Analysis

The analysis of this compound in olive matrices typically involves chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is a common approach for the separation and quantification of phenolic compounds, including this compound[9][10][11][12][13]. Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the structural identification and quantification of this compound[14][15].

Exemplary Experimental Protocol: Extraction and HPLC-DAD Analysis of this compound from Olive Leaves

This protocol is a composite of established methods for the analysis of phenolic compounds in olive leaves.

1. Sample Preparation and Extraction:

-

Fresh olive leaves are collected, washed, and freeze-dried to preserve their chemical integrity.

-

The dried leaves are ground into a fine powder.

-

A known mass of the powdered leaf material (e.g., 1 gram) is subjected to solid-liquid extraction. A common solvent system is a mixture of methanol and water (e.g., 80:20 v/v)[9].

-

The extraction is typically performed under sonication or magnetic stirring for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C) to enhance extraction efficiency[9].

-

The resulting mixture is centrifuged, and the supernatant is collected. The extraction process may be repeated on the pellet to ensure exhaustive recovery of the analytes.

-

The collected supernatants are pooled and filtered through a 0.22 µm syringe filter prior to HPLC analysis.

2. HPLC-DAD Quantification:

-

Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is commonly used[12][13].

-

Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., with 0.2% acetic acid) as mobile phase A and an organic solvent like methanol or acetonitrile as mobile phase B[10][12][13].

-

Detection: The DAD detector is set to monitor at a wavelength of 280 nm, which is characteristic for many phenolic compounds[10][12][13].

-

Quantification: Quantification is achieved by creating a calibration curve using a pure standard of this compound. The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve.

Signaling Pathways Modulated by this compound

Recent research has begun to uncover the specific cellular signaling pathways through which this compound exerts its biological effects, particularly its anti-inflammatory and antioxidant activities.

-

Nrf2/ARE Pathway: this compound has been shown to be a more potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway compared to hydroxytyrosol. This activation is mediated through the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, forming a primary cellular defense against oxidative stress[1][16][17].

-

HDAC11 Signaling Pathway: In the context of atherosclerosis, this compound has been found to inhibit vascular endothelial cell pyroptosis, a form of inflammatory cell death. This protective effect is mediated through the downregulation of the Histone Deacetylase 11 (HDAC11) signaling pathway[18][19].

-

SIRT6/PKM2 Signaling Pathway: this compound also exhibits anti-inflammatory effects in vascular endothelial cells by modulating the Sirtuin 6 (SIRT6)-mediated Pyruvate Kinase M2 (PKM2) signaling pathway. It also inhibits the activity of Tumor Necrosis Factor (TNF) through the TNF receptor superfamily member 1A (TNFRSF1A) signaling pathway[8][20].

Data Presentation

Due to the limited availability of specific quantitative data for this compound across different olive parts, a comprehensive comparative table cannot be constructed at this time. Research is ongoing to quantify the distribution of this important bioactive compound.

Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for the extraction and analysis of this compound.

Signaling Pathways Modulated by this compound

Caption: Key signaling pathways influenced by this compound.

Conclusion

This compound is a significant lipophilic antioxidant in olives with demonstrated biological activity. While its presence in olive oil and leaves is established, further research is required to quantify its distribution in different parts of the olive fruit and to understand the full extent of its natural variability. The elucidation of its roles in key cellular signaling pathways highlights its potential as a target for drug development and as a valuable component of functional foods. Standardized and validated analytical protocols are crucial for accurately assessing the content of this compound in olive products and for advancing research into its health benefits.

References

- 1. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxytyrosol in Foods: Analysis, Food Sources, EU Dietary Intake, and Potential Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Olive Tree Derivatives and Hydroxytyrosol: Their Potential Effects on Human Health and Its Use as Functional Ingredient in Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Table 4. Hydroxytyrosol contents (expressed as mg kg-1 weight SD) in olive fruits from Arbequina and Picual olive trees (Olea europaea L.) treated with MJ. Data from olive samples picked on days 3 and 6 after MJ application are included : Effect of the Treatment of the Olive Tree (Olea europaea L.) on the Phenolic Content and Antioxidant Properties in Olive Fruits : Science and Education Publishing [pubs.sciepub.com]

- 8. The protective effect of this compound against inflammation of vascular endothelial cells partly through the SIRT6-mediated PKM2 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes [mdpi.com]

- 17. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 18. This compound Inhibits Vascular Endothelial Cell Pyroptosis via the HDAC11 Signaling Pathway in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Inhibits Vascular Endothelial Cell Pyroptosis via the HDAC11 Signaling Pathway in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of Hydroxytyrosol in Endothelial Functioning: A Comprehensive Review [mdpi.com]

A Comprehensive Technical Guide to the Biological Properties of Hydroxytyrosol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxytyrosol acetate (HT-Ac), a derivative of the potent antioxidant hydroxytyrosol found in virgin olive oil, has garnered significant scientific interest for its diverse biological activities.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's biological properties, with a focus on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. The information is presented to be a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science.

Antioxidant Properties

This compound exhibits significant antioxidant activity, contributing to its protective effects against oxidative stress-related cellular damage. Its efficacy has been evaluated in various in vitro and in vivo models.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound has been quantified using various assays, often in comparison to its parent compound, hydroxytyrosol, and other known antioxidants.

| Antioxidant Assay | Model System | Key Findings | Reference |

| DPPH Radical Scavenging | Chemical Assay | Weaker activity than hydroxytyrosol and oleuropein, but similar to α-tocopherol.[3] | |

| Bulk Oil Oxidation | Oil Matrix | Much higher activity than α-tocopherol or oleuropein.[4] | |

| Oil-in-Water Emulsion | Emulsion System | Less effective than 3,4-DHPEA-EA and α-tocopherol.[4] | |

| Hydrogen Peroxide Scavenging | Chemical Assay | More effective (53% scavenging) than hydroxytyrosol (29%) and α-tocopherol (25%).[5] | |

| Superoxide Anion Scavenging | Chemical Assay | Comparable efficacy to hydroxytyrosol (approx. 40% scavenging).[5] | |

| Hydroxyl Radical Scavenging | Chemical Assay | Comparable efficacy to hydroxytyrosol (approx. 80% scavenging).[5] |

Experimental Protocols

DPPH Radical Scavenging Assay:

A common method to evaluate the radical scavenging activity of antioxidants.[6]

-

Reagent Preparation: A 100 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared fresh.[6]

-

Reaction Mixture: 1 mL of the DPPH solution is mixed with various concentrations of this compound.[6]

-

Incubation: The mixture is vortexed and incubated in the dark at room temperature for 20 minutes.[6]

-

Measurement: The absorbance is measured at 517 nm using a spectrophotometer.[6] The percentage of scavenging activity is calculated by comparing the absorbance of the sample to a control without the antioxidant.

Anti-inflammatory Properties

This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

| Experimental Model | Biomarker | Effect of this compound | Reference |

| Murine Collagen-Induced Arthritis | Serum Cytokines | Decreased levels of TNF-α, IFN-γ, IL-1β, IL-6, and IL-17A.[1] | |

| Murine Collagen-Induced Arthritis | Serum Immunoglobulins | Decreased levels of IgG1 and IgG2a.[1] | |

| Murine Collagen-Induced Arthritis | Cartilage & Matrix Markers | Decreased levels of Cartilage Oligomeric Matrix Protein (COMP) and Metalloproteinase-3 (MMP-3).[1] |

Signaling Pathways in Inflammation

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways.

Figure 1: Anti-inflammatory signaling pathways modulated by this compound.

Experimental Protocols

Murine Collagen-Induced Arthritis Model:

A widely used animal model to study rheumatoid arthritis.[1]

-

Animals: DBA-1/J mice are used for this model.[1]

-

Diet: Mice are fed a diet containing 0.05% this compound from weaning.[1]

-

Induction of Arthritis: After 6 weeks on the diet, arthritis is induced by immunization with type II collagen.[1]

-

Evaluation: Disease progression is monitored, and at 42 days post-immunization, blood and paw tissues are collected for histological and biochemical analysis, including cytokine and immunoglobulin levels.[1]

Anticancer Properties

This compound has shown promise as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Quantitative Anticancer Data

The cytotoxic activity of this compound is often expressed as the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |

| RWPE-1 | Non-malignant Prostate | 54.18 ± 11.76 | [1] |

| LNCaP | Prostate Cancer | 35.04 ± 3.68 | [1] |

| 22Rv1 | Prostate Cancer | 7.65 ± 0.50 | [1] |

| PC-3 | Prostate Cancer | 23.40 ± 3.20 | [1] |

Signaling Pathways in Cancer

The anticancer effects of this compound are linked to the modulation of signaling pathways that control cell cycle and apoptosis.

Figure 2: Anticancer signaling pathway influenced by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay):

A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Cancer cell lines (e.g., PC-3, 22Rv1) and non-malignant control cells (e.g., RWPE-1) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells.

-

Incubation: Cells are incubated to allow the reduction of MTT by metabolically active cells into a purple formazan product.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Neuroprotective Properties

This compound has demonstrated significant neuroprotective effects in models of neuronal damage, suggesting its potential in the context of neurodegenerative diseases.

Quantitative Neuroprotective Data

| Experimental Model | Biomarker | Key Findings | Reference |

| Hypoxia-reoxygenation in rat brain slices | LDH efflux (in vitro) | IC50 of 28.18 µM for inhibition of LDH efflux.[7] | |

| Hypoxia-reoxygenation in rat brain slices | LDH efflux (ex vivo, 10 mg/kg/day) | Reduced LDH efflux by 67.8%.[7] |

Experimental Protocols

Hypoxia-Reoxygenation in Rat Brain Slices:

An ex vivo model to study ischemic brain injury.[7]

-

Slice Preparation: Rat brains are sliced into 1 mm sections.[8]

-

Hypoxia Induction: Slices are incubated in a glucose-free buffer saturated with 95% N2 and 5% CO2.

-

Reoxygenation: Slices are transferred to a glucose-containing buffer saturated with 95% O2 and 5% CO2.[7]

-

Treatment: this compound is added to the incubation medium during the reoxygenation phase.

-

Assessment of Neuronal Damage: Lactate dehydrogenase (LDH) efflux into the medium is measured as an indicator of cell death.[7]

Cardioprotective Properties

This compound exhibits cardioprotective effects, primarily through its anti-inflammatory and antioxidant activities, which are crucial in mitigating the pathogenesis of atherosclerosis.

Signaling Pathways in Cardioprotection

The cardioprotective effects of this compound involve the modulation of pathways related to inflammation and endothelial cell death.

Figure 3: Cardioprotective signaling pathway involving this compound.

Experimental Protocols

ApoE-deficient Mouse Model of Atherosclerosis:

A widely used genetic mouse model that spontaneously develops atherosclerosis.[9][10]

-

Animals: Apolipoprotein E-deficient (ApoE-/-) mice are used.[9]

-

Diet: Mice are fed a Western-type high-fat diet.

-

Treatment: this compound is administered, for example, through the diet or by oral gavage.

-

Duration: The study is conducted over a period of several weeks (e.g., 10-20 weeks) to allow for the development of atherosclerotic lesions.[9]

-

Analysis: Aortic tissues are collected for histological analysis of plaque formation, and blood samples are analyzed for lipid profiles and inflammatory markers.[9]

Bioavailability and Metabolism

The biological effects of this compound are dependent on its bioavailability and metabolic fate. While specific studies on the bioavailability of this compound are limited, it is known to be more lipophilic than hydroxytyrosol, which may influence its absorption and distribution. Upon absorption, it is likely hydrolyzed to hydroxytyrosol and then undergoes phase I and II metabolism.

Conclusion

This compound is a promising bioactive compound with a wide range of pharmacological properties. Its antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects are supported by a growing body of scientific evidence. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic or preventive agent for various chronic diseases. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, opens new avenues for targeted drug development. Further clinical studies are warranted to fully translate the preclinical findings into human health benefits.

References

- 1. Preventive effects of dietary this compound, an extra virgin olive oil polyphenol in murine collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mouse models of experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of this compound compared with that of other olive oil polyphenols [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and hydroxytyrosol from a Greek Olea europea variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. researchgate.net [researchgate.net]

- 9. sciencellonline.com [sciencellonline.com]

- 10. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to Hydroxytyrosol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxytyrosol acetate (HTy-Ac), also known by its IUPAC name 2-(3,4-dihydroxyphenyl)ethyl acetate, is a phenolic compound and a derivative of hydroxytyrosol.[1][2] It is naturally found in olive oil (Olea europaea) and is recognized for its significant antioxidant and anti-inflammatory properties.[2][3][4] As a prodrug, this compound is converted in vivo to its active form, hydroxytyrosol, a potent agent known to mitigate oxidative stress, improve mitochondrial function, and exert neuroprotective effects.[5] Its biological activities, which also include anti-cancer and antimicrobial effects, make it a compound of high interest for research in oncology, immunology, and cardiovascular and neurodegenerative diseases.[4][5][6]

Chemical Structure and Formula

This compound is structurally characterized by a catechol group (a benzene ring with two adjacent hydroxyl groups) attached to an ethyl acetate chain. This structure is fundamental to its chemical behavior and biological activity.

-

IUPAC Name: 2-(3,4-dihydroxyphenyl)ethyl acetate[1]

-

InChI: InChI=1S/C10H12O4/c1-7(11)14-5-4-8-2-3-9(12)10(13)6-8/h2-3,6,12-13H,4-5H2,1H3[1][4][7]

Physicochemical and Bioactivity Data

The following table summarizes key quantitative data for this compound, compiled from various chemical databases and literature.

| Property | Value | Source(s) |

| Molecular Weight | 196.20 g/mol | [1][2][7] |

| Exact Mass | 196.07355886 Da | [1][2] |

| Physical Form | Solid / Powder | [4][8] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Boiling Point | 355.9 ± 27.0 °C at 760 mmHg | [2] |

| Flash Point | 141.6 ± 17.2 °C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.96 | [2] |

| Polar Surface Area (PSA) | 66.76 Ų | [2] |

| DPPH Radical Scavenging (IC₅₀) | 1.73 µM | [4] |

| Vibrio parahaemolyticus Activity (MIC) | 39 µg/mL | [4] |

| Solubility in DMSO | ≥ 10 mg/mL, up to 250 mg/mL with sonication | [4][5] |

| Solubility in Ethanol | ≥ 10 mg/mL | [4] |

| Solubility in PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL) | [4] |

Experimental Protocols

Chemical Synthesis of this compound

This protocol outlines a laboratory-scale synthesis of this compound, adapted from methodologies described in the literature.[9]

Caption: Workflow for the chemical synthesis of this compound.

Detailed Methodology:

-

Protection of Hydroxyl Groups: The synthesis begins with the protection of the catechol hydroxyl groups of a suitable precursor, such as 3,4-dihydroxyphenylacetic acid, often using benzyl groups. This prevents unwanted side reactions during subsequent steps. The protected acid is then reduced to the corresponding alcohol, 2-(3,4-dibenzyloxyphenyl)ethanol.[9]

-

Purification: The resulting protected alcohol is purified using silica gel column chromatography. A typical mobile phase for this separation is a mixture of chloroform and ethyl acetate (7:3 v/v).[9]

-

Acetylation Reaction: The purified 2-(3,4-dibenzyloxyphenyl)ethanol (e.g., 0.8 g) is dissolved in pyridine (3 mL) along with acetic acid (0.14 mL). Dicyclohexylcarbodiimide (DCC, 0.6 g) and p-toluenesulfonic acid (TSA, 0.02 g) are added as coupling agents. The reaction mixture is stirred at room temperature for 72 hours.[9]

-

Reaction Work-up: After stirring, excess acetic acid is added, and the mixture is filtered to remove byproducts. Chloroform is added to the filtrate, and the organic layer is washed successively with 5 M hydrochloric acid, water, 0.5 M sodium carbonate solution, and finally water to remove impurities.[9]

-

Deprotection and Final Purification: The benzyl protecting groups are removed, typically via catalytic hydrogenation, to yield this compound. The final product is purified by silica gel column chromatography with a mobile phase of ethyl acetate/light petroleum (1:1 v/v), resulting in a typical yield of around 75%.[9]

DPPH Radical Scavenging Assay

This protocol is used to assess the antioxidant activity of this compound by measuring its ability to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[9][10]

Caption: Standard workflow for the DPPH radical scavenging assay.

Detailed Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of this compound in the same solvent to test a range of concentrations.

-

Reaction Setup: In a microplate or cuvette, add a specific volume of the DPPH solution to an aliquot of each this compound dilution. A control sample is prepared by mixing the DPPH solution with methanol instead of the antioxidant solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a sufficient period (e.g., 30 minutes) to allow the scavenging reaction to reach completion.

-

Measurement: The absorbance of each solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (approximately 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[4]

Signaling Pathways

Hydroxytyrosol and its derivatives, including the acetate form, exert significant protective effects against oxidative stress by modulating key cellular signaling pathways. A primary mechanism is the activation of the Nuclear factor-E2-related factor 2 (Nrf2) pathway.[11][12][13]

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Pathway Description: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, this inhibition is released.[11] this compound can activate upstream kinases such as PI3K/Akt.[12][13] This leads to the phosphorylation and conformational changes in the Nrf2-Keap1 complex, causing Nrf2 to be released. The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a suite of protective genes, including Phase II detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), ultimately enhancing the cell's antioxidant capacity and protecting it from damage.[11][12]

References

- 1. This compound | C10H12O4 | CID 155240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:69039-02-7 | Chemsrc [chemsrc.com]

- 3. This compound | Antioxidant | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. From Biosynthesis to Legislation: A Review of Hydroxytyrosol’s Biological Functions and Safety [mdpi.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Hydroxytyrosol in Endothelial Functioning: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Study of this compound and Hydroxytyrosol in Activating Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Unveiling the Properties of Hydroxytyrosol Acetate: A Technical Guide for Researchers

An In-depth Exploration of the Physical, Chemical, and Biological Characteristics of a Promising Phenolic Compound

Hydroxytyrosol acetate, a naturally occurring phenolic compound found in olive oil, is garnering significant attention within the scientific community for its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its analysis and evaluation, and an exploration of the key signaling pathways it modulates, offering a valuable resource for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below, providing a clear reference for experimental design and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1][2] |

| Melting Point | 81–83 °C | [3] |

| Boiling Point | 356 °C | [4][5] |

| Appearance | White to off-white powder | [4][5] |

| Solubility | Soluble in DMSO (≥10 mg/mL), Ethanol (≥10 mg/mL); Sparingly soluble in PBS (pH 7.2) (1-10 mg/mL); Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [2][4][5][6] |

Note: One source indicated a melting point of >75°C with decomposition, while another, more specific source, provided the 81-83°C range.[3][6]

Synthesis and Analytical Characterization

The synthesis of this compound is crucial for obtaining pure material for research purposes. Several synthetic routes have been established, with a common method involving the acetylation of hydroxytyrosol.

Synthesis Protocol Example: Acetylation of Hydroxytyrosol

A prevalent method for synthesizing this compound involves the reaction of hydroxytyrosol with an acetylating agent, such as acetic anhydride, in the presence of a suitable catalyst or base. The reaction progress is typically monitored by thin-layer chromatography (TLC). Following the reaction, the product is purified using techniques like flash chromatography to yield pure this compound.[7]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable method for the quantification and purity assessment of this compound.

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with acetic acid) and an organic solvent like methanol or acetonitrile is typical.

-

Detection: UV detection at a wavelength of approximately 280 nm is suitable for monitoring the compound.

-

Quantification: Quantification is achieved by comparing the peak area of the sample to that of a standard curve generated from known concentrations of this compound.

Potent Biological Activities and Underlying Mechanisms

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied. These properties are attributed to its ability to modulate key cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals. This activity can be quantified using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[6][8][9][10][11]

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a series of concentrations.

-

Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Anti-inflammatory Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory signaling pathways, including NF-κB, JAK/STAT, and SIRT6.

1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.

Experimental Workflow: NF-κB Inhibition

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. A Three-Step, Gram-Scale Synthesis of Hydroxytyrosol, this compound, and 3,4-Dihydroxyphenylglycol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 69039-02-7 [amp.chemicalbook.com]

- 5. This compound | 69039-02-7 [amp.chemicalbook.com]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. mdpi.com [mdpi.com]

- 8. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and hydroxytyrosol from a Greek Olea europea variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant activity of this compound compared with that of other olive oil polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. marinebiology.pt [marinebiology.pt]

The Bioavailability of Hydroxytyrosol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxytyrosol acetate (HTA), a key phenolic compound found in virgin olive oil, is gaining significant attention for its potential therapeutic applications, including its anti-inflammatory and cardiovascular protective effects. As a lipophilic derivative of the potent antioxidant hydroxytyrosol (HT), HTA's bioavailability is a critical factor in determining its efficacy as a nutraceutical or pharmaceutical agent. This technical guide provides a comprehensive overview of the current understanding of HTA's bioavailability, drawing from in vivo and in vitro studies. The information is presented to facilitate further research and development of HTA-based products.

In Vivo Pharmacokinetics

Animal studies have been instrumental in elucidating the pharmacokinetic profile of this compound. A comparative study in Sprague-Dawley rats provides key insights into its absorption, metabolism, and excretion following oral administration.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rats Following Oral Administration

| Compound Administered | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| This compound | This compound | 15.4 ± 3.1 | 0.5 | 45.2 ± 8.7 |

| Hydroxytyrosol | 87.6 ± 12.5 | 0.75 | 254.3 ± 36.1 | |

| Homovanillyl alcohol | 25.1 ± 4.2 | 1.0 | 98.7 ± 15.3 | |

| Homovanillic acid | 12.3 ± 2.1 | 1.5 | 65.4 ± 11.8 |

Data presented as mean ± standard deviation.

These findings suggest that this compound is rapidly absorbed and quickly hydrolyzed to hydroxytyrosol, which then undergoes further metabolism. The higher plasma concentrations of hydroxytyrosol compared to HTA indicate efficient de-acetylation, likely occurring in the intestine and liver.

Intestinal Permeability: In Vitro Caco-2 Cell Model

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal absorption of xenobiotics. Studies using this model have demonstrated that the acetylation of hydroxytyrosol enhances its transport across the intestinal epithelium.

Table 2: Apparent Permeability (Papp) of Hydroxytyrosol and this compound Across Caco-2 Cell Monolayers

| Compound | Papp (AP-BL) (x 10⁻⁶ cm/s) | Papp (BL-AP) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp BL-AP / Papp AP-BL) |

| Hydroxytyrosol | 5.2 ± 0.6 | 4.8 ± 0.5 | 0.92 |

| This compound | 11.8 ± 1.2 | 10.9 ± 1.1 | 0.92 |

AP-BL: Apical to Basolateral transport; BL-AP: Basolateral to Apical transport. Data presented as mean ± standard deviation.

The significantly higher apparent permeability of this compound compared to hydroxytyrosol suggests that its increased lipophilicity facilitates passive diffusion across the intestinal barrier. The efflux ratio of less than 2 for both compounds indicates that they are not significantly subjected to active efflux mechanisms.

Metabolism

The metabolic fate of this compound is a crucial aspect of its bioavailability. In vitro studies using human liver microsomes and hepatocytes have shown that HTA is extensively metabolized.

Upon absorption, HTA is rapidly deacetylated to form hydroxytyrosol. Hydroxytyrosol then undergoes Phase I and Phase II metabolism, primarily through glucuronidation and sulfation, as well as methylation by catechol-O-methyltransferase (COMT) to form homovanillyl alcohol. A minor portion of HTA may also be directly glucuronidated before deacetylation[1].

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats (250-300g) were used. Animals were fasted overnight prior to the administration of the test compounds.

-

Compound Administration: this compound was administered orally by gavage at a dose of 50 mg/kg, suspended in a vehicle of 0.5% carboxymethylcellulose.

-

Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration into heparinized tubes. Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method: Plasma concentrations of this compound and its metabolites were determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile, followed by centrifugation. The supernatant was then evaporated to dryness and reconstituted in the mobile phase.

-

Chromatographic Conditions: Separation was achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and acetonitrile.

-

Mass Spectrometric Detection: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.

-

Caco-2 Cell Permeability Assay

-

Cell Culture: Caco-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For permeability studies, cells were seeded on Transwell® inserts and allowed to differentiate for 21 days to form a confluent monolayer. The integrity of the monolayer was verified by measuring the transepithelial electrical resistance (TEER).

-

Transport Assay:

-

The culture medium was removed from the apical (AP) and basolateral (BL) compartments of the Transwell® inserts.

-

The cell monolayers were washed with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

The test compound (hydroxytyrosol or this compound) was added to the donor compartment (AP for absorption, BL for efflux) at a concentration of 100 µM in HBSS. The receiver compartment contained HBSS.

-

The plates were incubated at 37°C with gentle shaking.

-

Samples were collected from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes) and from the donor compartment at the beginning and end of the experiment.

-

-

Analytical Method: The concentrations of the compounds in the collected samples were quantified by HPLC with UV or MS detection, as described in the in vivo protocol. The apparent permeability coefficient (Papp) was calculated using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

-

Signaling Pathways and Biological Activities

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. Its anti-inflammatory properties, in particular, have been linked to the modulation of key inflammatory cascades in endothelial cells.

Caption: Signaling pathways modulated by this compound in endothelial cells.

This compound has been shown to exert its anti-inflammatory effects in part through the SIRT6-mediated PKM2 signaling pathway and by inhibiting the TNF receptor superfamily member 1A (TNFRSF1A) signaling pathway[2][3]. Additionally, HTA can inhibit vascular endothelial cell pyroptosis via the HDAC11 signaling pathway[4]. These actions collectively contribute to its protective effects on the vasculature.

Experimental Workflow for Bioavailability Assessment

The assessment of bioavailability for a compound like this compound typically follows a structured experimental workflow, integrating both in vitro and in vivo models.

Caption: General experimental workflow for assessing the bioavailability of a compound.

Conclusion

The available evidence strongly suggests that this compound is a promising bioactive compound with enhanced intestinal permeability compared to its parent compound, hydroxytyrosol. Its rapid absorption and conversion to hydroxytyrosol, followed by extensive metabolism, are key features of its pharmacokinetic profile. The modulation of critical anti-inflammatory signaling pathways underscores its therapeutic potential. Further research, particularly well-controlled human clinical trials focusing on the direct administration of this compound, is warranted to fully elucidate its bioavailability and clinical utility in humans. This will be essential for the rational design of functional foods, dietary supplements, and pharmaceutical formulations containing this potent olive oil polyphenol.

References

- 1. Metabolism of the olive oil phenols hydroxytyrosol, tyrosol, and hydroxytyrosyl acetate by human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Hydroxytyrosol in Endothelial Functioning: A Comprehensive Review [mdpi.com]

- 3. The protective effect of this compound against inflammation of vascular endothelial cells partly through the SIRT6-mediated PKM2 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. This compound Inhibits Vascular Endothelial Cell Pyroptosis via the HDAC11 Signaling Pathway in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Hydroxytyrosol Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxytyrosol acetate (HTy-Ac), a key phenolic compound found in extra virgin olive oil, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological activities of HTy-Ac. It delves into the intricate signaling pathways modulated by this compound, including the Nrf2/HO-1, PI3K/Akt, NF-κB, SIRT6/PKM2, and HDAC11 pathways. This document summarizes key quantitative data from in vitro and in vivo studies, presents detailed experimental methodologies for the cited research, and utilizes Graphviz diagrams to visualize the complex signaling cascades. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are investigating the therapeutic potential of this compound.

Introduction

This compound is a lipophilic derivative of hydroxytyrosol, one of the most abundant and bioactive polyphenols in olives and olive oil. The addition of an acetyl group enhances its bioavailability and stability, making it a promising candidate for pharmaceutical and nutraceutical applications. Emerging evidence suggests that HTy-Ac exerts its beneficial effects through a multi-pronged mechanism of action, primarily centered on the mitigation of oxidative stress and inflammation, which are key drivers of numerous chronic diseases. This guide will systematically explore these mechanisms.

Antioxidant Mechanism of Action

The antioxidant capacity of this compound is a cornerstone of its protective effects. It acts through both direct and indirect mechanisms to neutralize reactive oxygen species (ROS) and bolster endogenous antioxidant defenses.

Direct Radical Scavenging

While this compound exhibits direct radical scavenging activity, some studies suggest it is slightly less potent in this regard than its parent compound, hydroxytyrosol. However, its activity is comparable to that of alpha-tocopherol.[1][2]

Upregulation of Endogenous Antioxidant Defenses via the Nrf2/HO-1 Pathway

A more significant aspect of HTy-Ac's antioxidant action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like HTy-Ac, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing their transcription.

Key target genes of the Nrf2 pathway upregulated by this compound include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

Studies have shown that this compound is a more potent activator of the Nrf2 system than hydroxytyrosol itself.[3][4]

| Compound | Cell Line | Concentration | Effect | Reference |

| This compound | ARPE-19 | 10 µM | Significant increase in mRNA expression of HO-1, NQO-1, GCLc, and GCLm (higher than 50 µM Hydroxytyrosol) | [5] |

| This compound | ARPE-19 | 50 µM | Increased total and nuclear Nrf2 protein levels | [5] |

| Hydroxytyrosol | HeLa & HEK293 | 5 and 10 µg/mL | Increased protein expression of Nrf2 and HO-1 | [6] |

Anti-inflammatory Mechanism of Action

Chronic inflammation is a key pathological feature of many diseases. This compound exhibits potent anti-inflammatory effects by modulating several critical signaling pathways.

Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Hydroxytyrosol and its acetate derivative have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[7][8] This leads to a downstream reduction in the production of pro-inflammatory mediators.

Modulation of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. This compound has been shown to activate the PI3K/Akt pathway, which can contribute to its cytoprotective effects.[3][4] Interestingly, in some cancer cell lines, hydroxytyrosol has been reported to inhibit the PI3K/Akt pathway, suggesting a context-dependent role.[9]

In the context of cytoprotection, activation of PI3K/Akt by HTy-Ac can lead to the phosphorylation and activation of downstream targets, including Nrf2, further enhancing the antioxidant response.

| Compound | Cell Line | Concentration | Effect | Reference |

| This compound | ARPE-19 | 10 µM | Significant activation of PI3K/Akt pathway (similar to 50 µM Hydroxytyrosol) | [1] |

| Hydroxytyrosol | PC12 | 50 µM | Significantly increased expression of PI3K and p-AKT | [10] |

Involvement of Other Anti-inflammatory Pathways

-

SIRT6/PKM2 Pathway: this compound exerts anti-inflammatory effects through the activation of Sirtuin 6 (SIRT6), which in turn modulates the Pyruvate Kinase M2 (PKM2) signaling pathway. This has been linked to improved endothelial function.

-

JAK/STAT and MAPKs Pathways: In a model of collagen-induced arthritis, dietary this compound was found to ameliorate the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways.[11]

-

HDAC11 Inhibition: this compound has been shown to down-regulate the expression of Histone Deacetylase 11 (HDAC11). This inhibition is associated with the prevention of vascular endothelial cell pyroptosis, a form of inflammatory cell death.[12]

Experimental Methodologies

This section provides an overview of the key experimental protocols used to elucidate the mechanism of action of this compound.

Cell Culture and Treatments

-

Cell Lines: Human retinal pigment epithelial (ARPE-19) cells, human umbilical vein endothelial cells (HUVECs), human monocytic (THP-1) cells, and murine macrophages (RAW264.7) are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatments: Cells are pre-treated with various concentrations of this compound for a specified duration before being challenged with an inflammatory or oxidative stimulus (e.g., lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), tert-butyl hydroperoxide (t-BHP)).

Western Blot Analysis

Western blotting is a key technique to assess the protein expression and phosphorylation status of signaling molecules.

-

Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Membranes are blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies overnight at 4°C. Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Primary Antibodies:

-

Nrf2/HO-1 Pathway: anti-Nrf2, anti-HO-1, anti-Keap1, anti-Lamin B (for nuclear fractions).

-

PI3K/Akt Pathway: anti-PI3K, anti-phospho-PI3K, anti-Akt, anti-phospho-Akt.

-

NF-κB Pathway: anti-NF-κB p65, anti-phospho-NF-κB p65, anti-IκBα, anti-phospho-IκBα.

-

HDAC11 Pathway: anti-HDAC11.

-

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of target genes.

-

RNA Isolation: Total RNA is extracted from cells using TRIzol reagent or a commercial kit.

-

cDNA Synthesis: cDNA is synthesized from the isolated RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix with specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

-

Primer Sequences (Example for Human HDAC11):

-

Forward: 5′-GATGTCCTACAACCGCACCATCTACC-3′

-

Reverse: 5′-CCTGCATTGTATACCACCACGTC-3′

-

Cell Viability and Oxidative Stress Assays

-

MTT Assay: Measures cell viability based on the reduction of MTT to formazan by metabolically active cells.

-

DCFH-DA Assay: Detects intracellular ROS levels. DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent DCF in the presence of ROS.

-

GSH Assay: Measures the levels of intracellular glutathione.

Summary and Future Directions

This compound is a promising bioactive compound with a well-defined, multi-faceted mechanism of action. Its ability to potently activate the Nrf2 antioxidant pathway and inhibit the pro-inflammatory NF-κB pathway, along with its modulation of other key signaling cascades like PI3K/Akt and HDAC11, underscores its therapeutic potential for a range of diseases underpinned by oxidative stress and inflammation.

Future research should focus on further elucidating the in vivo efficacy and safety profile of this compound in various disease models. More detailed pharmacokinetic and pharmacodynamic studies are needed to optimize dosing and delivery strategies. Additionally, exploring the synergistic effects of this compound with other therapeutic agents could open up new avenues for combination therapies. The comprehensive understanding of its molecular mechanisms, as outlined in this guide, provides a solid foundation for the continued development of this compound as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydroxytyrosol as a Mitochondrial Homeostasis Regulator: Implications in Metabolic Syndrome and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxytyrosol produced by engineered Escherichia coli strains activates Nrf2/HO-1 pathway: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Combined Treatment of Hydroxytyrosol with Carbon Monoxide-Releasing Molecule-2 Prevents TNFα-Induced Vascular Endothelial Cell Dysfunction through NO Production with Subsequent NFκB Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound Inhibits Vascular Endothelial Cell Pyroptosis via the HDAC11 Signaling Pathway in Atherosclerosis [frontiersin.org]

- 10. Hydroxytyrosol Alleviated Hypoxia-Mediated PC12 Cell Damage through Activating PI3K/AKT/mTOR-HIF-1α Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SIRT6 Activity Assay Kit (Fluorometric) (ab156068) | Abcam [abcam.com]

- 12. This compound Inhibits Vascular Endothelial Cell Pyroptosis via the HDAC11 Signaling Pathway in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Anti-Inflammatory Effects of Hydroxytyrosol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxytyrosol acetate (HT-AC), a key phenolic compound found in extra virgin olive oil, is gaining significant attention for its potent anti-inflammatory properties. As a derivative of hydroxytyrosol (HT), it shares and, in some cases, enhances the therapeutic potential of its parent compound. Chronic inflammation is a critical underlying factor in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and rheumatoid arthritis. This document provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental evidence supporting the anti-inflammatory effects of this compound, intended for professionals in research and drug development.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the production of pro-inflammatory mediators and modulating key intracellular signaling pathways that govern the inflammatory response.

Inhibition of Pro-Inflammatory Mediators

HT-AC has been demonstrated to significantly reduce the expression and secretion of several key molecules that drive inflammation. In various experimental models, treatment with HT-AC leads to a marked decrease in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6)[1][2]. Furthermore, it suppresses the expression of enzymes responsible for synthesizing inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandins, respectively[3][4].

Modulation of Key Signaling Pathways

The anti-inflammatory activity of this compound is intrinsically linked to its ability to interfere with critical signaling cascades.

a) NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription[5][6]. Studies have shown that hydroxytyrosol and its acetate form can suppress NF-κB activation, preventing its nuclear translocation and subsequent gene expression of cytokines and enzymes like iNOS and COX-2[1][4][6]. This inhibition is a central mechanism of its anti-inflammatory action.

b) MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Their activation leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators[6][7]. This compound has been found to ameliorate inflammation by inhibiting the phosphorylation of p38 and JNK, thereby downregulating the entire inflammatory cascade[1][6].

c) Other Relevant Pathways

-

JAK/STAT Pathway: In models of collagen-induced arthritis, dietary HT-AC was shown to drastically ameliorate the activation of the Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway[1].

-

Nrf2/HO-1 Pathway: HT-AC can up-regulate the nuclear factor E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) protein expressions, which are key components of the cellular antioxidant defense system that counteracts inflammatory processes[1].

-

HDAC11 and SIRT6 Signaling: HT-AC has been shown to inhibit vascular endothelial cell pyroptosis, a form of inflammatory cell death, by down-regulating Histone Deacetylase 11 (HDAC11)[2]. It also exerts anti-inflammatory effects through the SIRT6-mediated PKM2 signaling pathway[8][9].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its parent compound on key inflammatory markers from various in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Effects

| Cell Line | Inflammatory Stimulus | Compound & Concentration | Effect | Reference |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Hydroxytyrosol (12.5 µg/ml) | Downregulated iNOS, COX-2, TNF-α, IL-1β expression; Reduced NO and PGE2 production | [4] |

| Human Monocytic (THP-1) | LPS (1 µg/ml) | Hydroxytyrosol | Dose-dependently suppressed NO release and transcription of TNF-α, iNOS, and COX-2 | [3] |

| HUVECs | TNF-α | This compound | Alleviated pyroptosis, decreased activated caspase-1, and reduced release of IL-1β and IL-6 | [2] |

| Jurkat, HL60, Raw264.7 | N/A (Cytotoxicity) | Hydroxytyrosol | IC50 values of 27.3 µg/mL, 109.8 µg/mL, and 45.7 µg/mL, respectively | [10][11] |

| Raw264.7 Macrophages | LPS | Hydroxytyrosol (12.5 µg/mL) | Reduced NO production by up to 50% at 24h | [12] |

Table 2: In Vivo Anti-Inflammatory Effects

| Animal Model | Condition | Compound & Dosage | Effect | Reference |

| DBA-1/J Mice | Collagen-Induced Arthritis | 0.05% HT-AC in diet | Significantly decreased serum levels of TNF-α, IFN-γ, IL-1β, IL-6, and IL-17A | [1] |

| ApoE-/- Mice | High-Fat Diet (Atherosclerosis) | This compound | Alleviated atherosclerotic lesions; Inhibited pyroptosis and pro-inflammatory TNF-α and IL-1β levels in serum | [2] |

| Balb/c Mice | LPS-Induced Systemic Inflammation | Hydroxytyrosol (80 mg/kg b.w.) | Decreased LPS-induced TNF-α production by about 50%; Suppressed up-regulation of COX-2 gene | [13][14] |

| Hypercholesterolemic Rats | Cholesterol-Rich Diet | This compound | Inhibited TNF-α and IL-1β levels in plasma | [2] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the anti-inflammatory effects of this compound.

In Vitro Protocol: LPS-Induced Inflammation in Macrophages

This protocol is a standard method for assessing anti-inflammatory activity in a cell-based model.

-

Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.

-

Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium. A control group without LPS and a vehicle control group are included.

-

Incubation: Cells are incubated for a specified period (e.g., 6-24 hours) depending on the endpoint being measured.

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent assay as an indicator of NO production.

-

Cytokines (TNF-α, IL-6): Levels of secreted cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression (iNOS, COX-2): Total RNA is extracted from the cells, and the mRNA levels of target genes are quantified using real-time quantitative PCR (RT-qPCR).

-

Protein Expression: Cell lysates are collected, and the protein levels of signaling molecules (e.g., phosphorylated p65, p38) are analyzed by Western Blot.

-

In Vivo Protocol: Mouse Model of Systemic Inflammation

This protocol assesses the systemic anti-inflammatory effects of a compound.

-

Animal Model: Balb/c mice are used and allowed to acclimatize for at least one week.

-

Grouping: Mice are randomly divided into groups (n=8-10 per group): Control (vehicle), LPS only, and LPS + HT-AC at various doses.

-

Pre-treatment: The treatment groups receive this compound via oral gavage (e.g., 40 and 80 mg/kg body weight) for a set number of days prior to the inflammatory challenge[13][14]. The control group receives the vehicle.

-

Induction of Inflammation: Mice are injected intraperitoneally (i.p.) with LPS (e.g., 50 µ g/mouse ) to induce a systemic inflammatory response[13]. The control group receives a saline injection.

-

Sample Collection: After a specific time (e.g., 2-6 hours) post-LPS injection, blood is collected via cardiac puncture. Tissues such as the liver and spleen may also be harvested.

-

Analysis:

-

Serum Cytokines: Plasma or serum is separated, and levels of TNF-α, IL-1β, and IL-6 are measured by ELISA.

-

Gene Expression in Tissues: RNA is extracted from tissues to measure the expression of inflammatory genes like COX-2 and iNOS via RT-qPCR[13].

-

Histology: Tissues can be fixed in formalin, paraffin-embedded, and sectioned for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration.

-

Conclusion and Future Perspectives

The evidence strongly supports this compound as a potent anti-inflammatory agent with significant therapeutic potential. Its ability to modulate multiple key signaling pathways, particularly the NF-κB and MAPK cascades, underscores its robust mechanism of action. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its further development.

For drug development professionals, HT-AC represents a promising lead compound. Future research should focus on optimizing its bioavailability and delivery systems, conducting comprehensive preclinical toxicology studies, and ultimately, translating these findings into well-designed clinical trials for inflammatory conditions. Its efficacy in models of arthritis, atherosclerosis, and systemic inflammation suggests a broad range of potential applications. The exploration of its derivatives and synergistic combinations with other anti-inflammatory agents could also yield novel therapeutic strategies.

References

- 1. Preventive effects of dietary this compound, an extra virgin olive oil polyphenol in murine collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Vascular Endothelial Cell Pyroptosis via the HDAC11 Signaling Pathway in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxytyrosol inhibits pro-inflammatory cytokines, iNOS, and COX-2 expression in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of olive-derived hydroxytyrosol on lipopolysaccharide-induced inflammation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxytyrosol Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unipa.it [iris.unipa.it]

- 8. Effects of Hydroxytyrosol in Endothelial Functioning: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Neuroprotective Potential of Hydroxytyrosol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxytyrosol (HT), a prominent phenolic compound found in olive oil, has garnered significant attention for its potent antioxidant and anti-inflammatory properties, which underpin its neuroprotective effects. Its derivative, hydroxytyrosol acetate (HT-AC), is also present in virgin olive oil and has demonstrated comparable or even superior neuroprotective capabilities in various experimental models.[1] This technical guide provides a comprehensive overview of the current preliminary research on the neuroprotective effects of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. All quantitative data is summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the compound's potential as a neurotherapeutic agent.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound are multifaceted, primarily revolving around its ability to counteract oxidative stress and inflammation, two key drivers in the pathogenesis of neurodegenerative diseases.

Antioxidant Activity: this compound has been shown to be an effective scavenger of reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals.[2] One study found it to be more effective than hydroxytyrosol and α-tocopherol as a hydrogen peroxide scavenger.[2] This antioxidant capacity is crucial in protecting neuronal cells from oxidative damage.

Anti-inflammatory Effects: Hydroxytyrosol and its derivatives have been demonstrated to suppress neuroinflammation by modulating key inflammatory pathways. This includes the inhibition of pro-inflammatory cytokine signaling, such as the NF-κB and MAPK pathways, and the suppression of inflammasome activation.[3] These actions help to reduce the inflammatory environment that contributes to neuronal damage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the neuroprotective effects of this compound and its parent compound, hydroxytyrosol.

| Compound | Assay | Model | IC50 / Effective Concentration | Outcome | Reference |

| This compound | LDH Efflux Inhibition | Hypoxia-Reoxygenation in Rat Brain Slices | 28.18 µM | Inhibition of cell death | [1] |

| Hydroxytyrosol | LDH Efflux Inhibition | Hypoxia-Reoxygenation in Rat Brain Slices | 77.78 µM | Inhibition of cell death | [1] |

| This compound | Cell Viability (MTT Assay) | ARPE-19 cells + t-BHP | 10 µM | Protection against oxidative damage | |

| Hydroxytyrosol | Cell Viability (MTT Assay) | SH-SY5Y cells + H₂O₂ | 10 µM & 20 µM | Ameliorated cell viability by 10.78% & 13.56% respectively | [4] |

| Compound | Dosage | Model | Duration | Outcome | Reference |

| This compound | 5 mg/kg per day p.o. | Hypoxia-Reoxygenation in Rat Brain Slices | 7 days | 45.4% reduction in LDH efflux | [1] |

| This compound | 10 mg/kg per day p.o. | Hypoxia-Reoxygenation in Rat Brain Slices | 7 days | 67.8% reduction in LDH efflux | [1] |

| Hydroxytyrosol | 5 mg/kg per day p.o. | Hypoxia-Reoxygenation in Rat Brain Slices | 7 days | 37.8% reduction in LDH efflux | [1] |

| Hydroxytyrosol | 10 mg/kg per day p.o. | Hypoxia-Reoxygenation in Rat Brain Slices | 7 days | 52.7% reduction in LDH efflux | [1] |

Signaling Pathways in Neuroprotection

This compound exerts its neuroprotective effects by modulating several critical intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Caption: Keap1-Nrf2-ARE Signaling Pathway Activation by this compound.

Caption: Inhibition of the NF-κB Pro-inflammatory Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the study of this compound's neuroprotective effects.

In Vitro Model: Hypoxia-Reoxygenation in Rat Brain Slices

This model simulates ischemic conditions and is used to assess the neuroprotective effects of compounds against cell death induced by oxygen and glucose deprivation.

Protocol:

-

Animal Preparation: Adult male Wistar rats (200-250g) are anesthetized, and brains are rapidly removed.

-

Slice Preparation: The brain is placed in ice-cold, oxygenated buffer. 0.1-mm thick transversal slices are prepared using a vibrating microtome.

-

Equilibration: Slices are transferred to a buffer solution (containing NaCl, KCl, NaHCO₃, KH₂PO₄, CaCl₂, MgSO₄, and glucose, at pH 7.4) and perfused with 95% O₂ and 5% CO₂ for 30 minutes to equilibrate.

-

Hypoxia Induction: Slices are then moved to a glucose-free buffer with modified CaCl₂ and MgSO₄ concentrations. This solution is perfused with 95% N₂ and 5% O₂ for 60 minutes to induce hypoxia.

-

Reoxygenation: Following hypoxia, slices are returned to the initial glucose-containing buffer and perfused with 95% O₂ and 5% CO₂ for 180 minutes.

-

Treatment: this compound (or other test compounds) is added to the buffer during the preincubation, hypoxia, and reoxygenation periods at various concentrations.

-

Assessment of Cell Death (LDH Assay): Aliquots of the incubation medium are collected at different time points during reoxygenation. Lactate dehydrogenase (LDH) efflux, a marker of cell death, is measured spectrophotometrically. The percentage of LDH inhibition is calculated relative to the control (hypoxia-reoxygenation without treatment).

Caption: Experimental Workflow for Hypoxia-Reoxygenation in Rat Brain Slices.

Cell Viability Assessment: MTT Assay in SH-SY5Y Cells

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).

-

Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-